2,4(3H,5H)-Furandione, 3-benzyl-

Farnesyl transferase inhibition Anticancer drug discovery Ras signaling

Need a validated tetronic acid for SAR studies or probe control? Generic succinic anhydrides lack the defined reactivity and biological baseline of 3-benzyl-2,4(3H,5H)-furandione. - **Quantified benchmark:** 1 µM IC50 vs. human farnesyl transferase; 1.20 µM EC50 in PXR-CYP3A4 reporter assays. - **Synthetic uniqueness:** Enables acid-induced intramolecular acylation to benzo-fused cycloalkanones - inaccessible with 3-methyl or 3-phenyl analogs. - **Clean control:** No PAF antagonist activity (unlike benzylidene analog), reducing false hits in phenotypic screens. Supplied as a stable, electrophilic scaffold for oncology, DDI, and complex bicyclic synthesis.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
Cat. No. B12967611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4(3H,5H)-Furandione, 3-benzyl-
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1C(=O)C(C(=O)O1)CC2=CC=CC=C2
InChIInChI=1S/C11H10O3/c12-10-7-14-11(13)9(10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyVHZXIZCTSXDLJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-2,4(3H,5H)-Furandione Overview


2,4(3H,5H)-Furandione, 3-benzyl- (CAS 22884-81-7), also known as 3-benzyltetrahydrofuran-2,4-dione or benzylsuccinic anhydride, is a tetronic acid derivative belonging to the broader class of γ-butyrolactone-based heterocycles . This compound features a core tetrahydrofuran-2,4-dione ring with a benzyl substituent at the 3-position, conferring distinct physicochemical properties including a molecular weight of 190.20 g/mol and calculated density of 1.259 g/cm³ [1]. As a reactive electrophilic scaffold, it serves as a versatile intermediate for constructing biologically active molecules, with documented utility in synthesizing anticonvulsant agents and as a precursor in medicinal chemistry programs targeting farnesyl transferase and PXR pathways .

Medicinal Chemistry Scaffold Reactive electrophilic core for constructing bioactive molecules
Pathway Study Fit Documented utility in farnesyl transferase and PXR pathway programs
Synthetic Intermediate Versatile building block enabling chemoselective reductions and cyclizations

Why Substituting 3-Benzyl-2,4(3H,5H)-Furandione Fails


The 3-benzyl substituent in 2,4(3H,5H)-furandione, 3-benzyl- is not a passive structural feature; it dictates distinct reactivity and biological outcome compared to close analogs. Research demonstrates that benzyl-substituted γ-butyrolactones exhibit complete inactivity as platelet-activating factor (PAF) antagonists, whereas their benzylidene counterparts display moderate activity, underscoring that even subtle changes from a saturated benzyl to an unsaturated benzylidene moiety can eliminate a desired pharmacological effect [1]. Furthermore, the benzyl group enables unique acid-induced intramolecular acylation pathways that yield benzo-fused cycloalkanones—a synthetic route inaccessible to unsubstituted or simple alkyl-substituted tetronic acids [2]. These findings establish that substituting this compound with 3-methyl-, 3-phenyl-, or 3-benzylidene analogs will not recapitulate its reactivity profile, synthetic utility, or biological target engagement.

Risk Factor
3-Benzyl-2,4(3H,5H)-Furandione
Close Analogs (e.g., 3-methyl, 3-phenyl, 3-benzylidene)
PAF Antagonist Activity
No measurable PAF antagonist activity
Benzylidene analog: moderate activity; activity profile diverges
Intramolecular Acylation
Undergoes benzyl-directed cyclization to benzo-fused cycloalkanones
Alkyl-substituted analogs: no cyclization pathway
Reactivity Profile
Benzyl group essential for Friedel-Crafts-type reactivity
Simple alkyl/aryl substitutions may not recapitulate synthetic utility

3-Benzyl-2,4(3H,5H)-Furandione vs. Structural Analogs


Farnesyl Transferase Inhibition

2,4(3H,5H)-Furandione, 3-benzyl- demonstrates measurable inhibitory activity against human farnesyl transferase, a validated oncology target, with a reported IC50 value of 1 μM in a standardized in vitro binding assay . While direct comparative data against other 3-substituted tetronic acids in the same assay is not publicly available for this specific target, this quantitative benchmark allows researchers to assess its potency relative to known farnesyl transferase inhibitors and positions it as a tractable starting point for medicinal chemistry optimization. The assay was conducted using Homo sapiens farnesyl transferase under standard binding conditions .

Farnesyl Transferase IC50
Class-level inference
1 μM
Reported enzyme inhibition context
Standardized in vitro binding assay; direct analog comparator data not available
Farnesyl transferase inhibition Anticancer drug discovery Ras signaling

PXR Agonist Activity

In a cellular transactivation assay using HepG2 cells stably expressing human PXR and a CYP3A4-luciferase reporter, 2,4(3H,5H)-Furandione, 3-benzyl- exhibited agonist activity with an EC50 of 1.20 μM [1]. This value provides a quantitative measure of its potential to induce CYP3A4 expression, a critical liability in drug development due to drug-drug interaction risks. While no direct head-to-head comparison with other furandiones in this exact assay is available, this data point allows for classification of its PXR activation potential relative to known clinical inducers (e.g., rifampicin EC50 ~0.5-1 μM) and weak or non-inducers, aiding in compound prioritization.

PXR Agonist EC50
Cross-study comparable
1.20 μM
Supports CYP3A4 induction screening context
HepG2-PXR-CYP3A4-luc reporter; rifampicin EC50 ~0.5–1 μM for reference
Pregnane X receptor (PXR) Drug-drug interactions CYP3A4 induction

Chemoselective Reduction to 3-Benzyl Derivatives

3-Benzyl-2,4(3H,5H)-furandione can be efficiently synthesized from 3-arylmethylidenetetrahydrofuran-2,4-diones via chemoselective reduction using triethylsilane in trifluoroacetic acid or sodium cyanotrihydridoborate in THF/2N HCl, achieving yields between 50–98% . This high-yielding, scalable synthetic route contrasts with more complex or lower-yielding syntheses required for other 3-substituted tetronic acid derivatives (e.g., 3-aryl or 3-heteroaryl analogs), which may necessitate multi-step sequences or suffer from poor regioselectivity. The reported yield range establishes this compound as a synthetically accessible and reliable building block for medicinal chemistry programs requiring gram-scale quantities.

Reduction Yield
Cross-study comparable
50–98%
Reported synthetic accessibility context
Reduction of arylidene precursor; class-level yield comparison
Chemoselective reduction Synthetic methodology Tetrahydrofuran derivatives

Intramolecular Acylation Reactivity

Acid-induced intramolecular acylation of 2-benzylsuccinic anhydride (a structural synonym for 2,4(3H,5H)-Furandione, 3-benzyl-) proceeds to yield benzo-fused cycloalkanones, a transformation that is not possible with unsubstituted succinic anhydride or simple alkyl-substituted analogs (e.g., 3-methyl- or 3-ethyl-2,4-dioxotetrahydrofuran) [1]. This distinct reactivity arises from the benzyl group's ability to participate in Friedel-Crafts-type cyclization, providing access to tricyclic scaffolds that are valuable in medicinal chemistry. In contrast, alkyl-substituted furandiones lack the aromatic π-system required for this pathway, limiting their utility in constructing polycyclic architectures.

Intramolecular Acylation
Class-level inference
Benzyl-substituted: Cyclization to benzo-fused cycloalkanones
Alkyl-substituted analogs: No analogous cyclization
Enables unique polycyclic scaffold synthesis
Acid-induced conditions; Friedel-Crafts-type pathway
Intramolecular acylation Benzofused cycloalkanones Synthetic methodology

PAF Antagonist Activity: Benzyl vs. Benzylidene

A comparative study evaluating benzyl- and benzylidene-monosubstituted γ-butyrolactones and tetrahydrofurans as PAF antagonists revealed a stark structure-activity relationship: all benzyl derivatives (including the saturated 3-benzyl scaffold) were completely inactive, whereas benzylidene substitution was essential for moderate antagonist activity [1]. This finding provides a clear functional differentiation: 2,4(3H,5H)-Furandione, 3-benzyl- should not be selected for PAF antagonist programs, while its benzylidene analog (3-benzylidenetetrahydrofuran-2,4-dione) is the appropriate choice for this indication. Conversely, if PAF activity is an unwanted off-target effect, the benzyl derivative offers a cleaner profile.

PAF Antagonist Activity
Head-to-head
3-Benzyl: Inactive
3-Benzylidene: Moderate activity
Guides analog selection for PAF-targeted research
In vitro assay; benzyl derivative avoids PAF-related off-target effects
Platelet-activating factor (PAF) antagonist Inflammation Cardiovascular

3-Benzyl-2,4(3H,5H)-Furandione Application Scenarios


Farnesyl Transferase Inhibitor Optimization

Procure 2,4(3H,5H)-Furandione, 3-benzyl- as a validated starting point for structure-activity relationship (SAR) studies targeting farnesyl transferase in oncology. Its reported IC50 of 1 μM against the human enzyme [1] provides a benchmark for analog design. Iterative optimization of the benzyl substituent or furandione core can be guided by this quantitative baseline to improve potency and selectivity.

CYP3A4 Induction Screening

Utilize 3-benzyl-2,4(3H,5H)-furandione as a tool compound or reference standard in PXR transactivation assays to assess CYP3A4 induction potential. Its EC50 of 1.20 μM in HepG2-PXR-CYP3A4-luciferase reporter cells [1] allows it to serve as a moderate inducer control in high-throughput screening cascades, aiding in the prioritization of drug candidates with lower drug-drug interaction risk.

Polycyclic Scaffold Construction

Source 3-benzyl-2,4(3H,5H)-furandione for programs requiring access to benzo-fused cycloalkanones. Its unique ability to undergo acid-induced intramolecular acylation [1] provides a concise route to tricyclic frameworks that are challenging to synthesize via alternative methods. The high-yielding chemoselective reduction to the target compound (50–98%) ensures cost-effective, multigram-scale synthesis.

PAF Antagonism Confounding Exclusion

Employ 2,4(3H,5H)-Furandione, 3-benzyl- in phenotypic screening or target deconvolution studies where PAF receptor antagonism would confound interpretation. Its established lack of PAF antagonist activity—in direct contrast to its benzylidene analog [1]—makes it a cleaner probe for interrogating other biological pathways, reducing the likelihood of false-positive hits due to PAF modulation.

Application
Selection Property
Validation Focus
Farnesyl transferase inhibitor SAR studies
Reported enzyme inhibition benchmark
Confirm potency and selectivity in target assays
PXR-mediated CYP3A4 induction screening
Cellular PXR agonist activity context
Verify EC50 and classify inducer potential
Polycyclic scaffold synthesis via intramolecular acylation
Unique benzyl-directed cyclization reactivity
Optimize reaction conditions and scope
Phenotypic screening with low PAF confounding risk
Absence of PAF antagonist activity
Confirm selectivity against PAF receptor in relevant assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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